molecular formula C12H22O2 B12326097 Crotonic acid, octyl ester, trans-

Crotonic acid, octyl ester, trans-

Cat. No.: B12326097
M. Wt: 198.30 g/mol
InChI Key: HULBECQFWZPEBI-ONNFQVAWSA-N
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Description

2-Butenoic acid, octyl ester, also known as octyl crotonate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from 2-butenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenoic acid, octyl ester can be synthesized through the esterification of 2-butenoic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-butenoic acid, octyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous distillation may be employed to purify the ester and remove any unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, octyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, octyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, octyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-butenoic acid and octanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Butenoic acid, octyl ester can be compared with other similar esters, such as:

    Butanoic acid, octyl ester: Similar in structure but lacks the double bond present in 2-butenoic acid, octyl ester.

    2-Butenoic acid, methyl ester: Similar ester but with a shorter alkyl chain.

    Crotonic acid esters: A group of esters derived from crotonic acid, which share similar chemical properties.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

octyl (E)-but-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+

InChI Key

HULBECQFWZPEBI-ONNFQVAWSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C

Canonical SMILES

CCCCCCCCOC(=O)C=CC

Origin of Product

United States

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